molecular formula C17H21ClN2O5 B4024393 5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[1-(methoxymethyl)propyl]-3-isoxazolecarboxamide

5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[1-(methoxymethyl)propyl]-3-isoxazolecarboxamide

Cat. No. B4024393
M. Wt: 368.8 g/mol
InChI Key: YTEVFFPUXBBPIH-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that have been studied for various biological and chemical properties, including their synthesis, molecular structure, chemical reactions, and both physical and chemical properties. The specificity of the compound suggests a targeted interest in its unique structure and potential applications in chemical research.

Synthesis Analysis

The synthesis of similar compounds involves complex chemical reactions, aiming to achieve specific structural characteristics and functionalities. For instance, compounds with related structures have been synthesized through methods that include condensation, etherification, oximation, and Beckmann rearrangement, indicating a variety of chemical pathways that could be applicable for synthesizing the target compound (Kato et al., 1992; Chen et al., 2012).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography, revealing detailed information about the spatial arrangement of atoms within the molecule. This information is crucial for understanding the compound's reactivity and interaction with other molecules (Kumarasinghe et al., 2009; Viji et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with biological targets, leading to potential applications in medicinal chemistry. Their reactivity can be further modified through various chemical reactions, such as nucleophilic substitutions or oxidative processes, to enhance their biological or chemical properties (Yu et al., 2009).

Physical Properties Analysis

Physical properties, including solubility, melting point, and crystal structure, are essential for determining the compound's suitability for various applications. These properties are influenced by the molecular structure and can be studied using spectroscopic and crystallographic methods (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemical entities, define the compound's interactions in chemical and biological systems. Understanding these properties is crucial for the development of chemical processes and potential therapeutic applications (Hassan et al., 2014; Rai et al., 2009).

properties

IUPAC Name

5-[(4-chloro-2-methoxyphenoxy)methyl]-N-(1-methoxybutan-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O5/c1-4-12(9-22-2)19-17(21)14-8-13(25-20-14)10-24-15-6-5-11(18)7-16(15)23-3/h5-8,12H,4,9-10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEVFFPUXBBPIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC)NC(=O)C1=NOC(=C1)COC2=C(C=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[1-(methoxymethyl)propyl]-3-isoxazolecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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